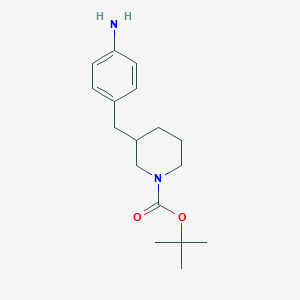

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-aminobenzyl substituent at the 3-position of the piperidine ring. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor modulators. The Boc group enhances solubility and stability during synthetic processes, while the 4-aminobenzyl moiety provides a reactive site for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEVHPNLWBHDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620431 | |

| Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331759-58-1 | |

| Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-aminobenzylamine with tert-butyl 3-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for the development of derivatives that exhibit therapeutic properties, particularly in treating neurological disorders and cancer. For instance, it has been identified as a precursor for compounds targeting Alzheimer's disease, demonstrating its relevance in neuropharmacology .

1.2. Enzyme Inhibition

Research indicates that tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate and its derivatives can act as enzyme inhibitors. These compounds have shown effectiveness against specific enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

1.3. Receptor Modulation

The compound interacts with various receptors, modulating their activity and influencing physiological responses. The presence of the aminobenzyl group allows for specific interactions at active sites, enhancing its potential as a pharmacological agent .

2.1. Mechanism of Action

The biological activity of this compound primarily involves:

- Molecular Interactions: The aminobenzyl group facilitates binding to enzymes and receptors.

- Chemical Modulation: The compound can undergo various chemical transformations (e.g., oxidation, reduction), leading to derivatives with enhanced biological activity .

2.2. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct features that affect biological behavior:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | Similar piperidine structure but different substitution | Variation in amino group position affects receptor binding |

| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | Contains an aminomethyl instead of aminobenzyl | Shorter side chain may reduce lipophilicity |

| tert-Butyl 2-(4-methylaminobutyl)piperidine-1-carboxylate | Longer side chain with methyl substitution | Enhanced lipophilicity may influence biological activity |

This table illustrates how variations in side chains significantly impact the chemical behavior and biological activity of related compounds.

Cosmetic Applications

Recent studies have explored the potential use of this compound in cosmetic formulations due to its stability and reactivity. Its derivatives may enhance the efficacy of topical products by improving skin absorption and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

4.1. Study on Enzyme Inhibition

A study demonstrated that derivatives could effectively inhibit enzymes involved in inflammatory pathways, showcasing their potential as therapeutic agents .

4.2. Receptor Interaction Studies

Research indicated selective binding to certain receptor types, confirming its role as a modulator in receptor-mediated signaling pathways .

4.3. Pharmacokinetic Evaluations

In vivo studies assessed pharmacokinetic properties, revealing promising absorption and distribution characteristics that support their potential as drug candidates .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Substituted Piperidine Derivatives

- tert-Butyl 4-(4-Aminobenzyl)piperidine-1-carboxylate (CAS 221532-96-6): This positional isomer substitutes the 4-aminobenzyl group at the 4-position of the piperidine ring. For example, the 4-substituted isomer may exhibit reduced conformational flexibility compared to the 3-substituted analog . Purity: 98% (comparable to the target compound).

Functional Group Variations

Carbamoyl Derivatives

- (±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Compound 7, ): Replaces the 4-aminobenzyl group with a methoxy(methyl)carbamoyl moiety. Properties: Higher crystallinity (melting point 164–165°C) due to the planar carbamoyl group. Synthesis yield: 86%, indicating robust synthetic accessibility . Applications: Useful in peptide coupling reactions due to its activated carbonyl group.

Halogenated Derivatives

- tert-Butyl (R)-3-(((4-Iodophenyl)carbamoyl)oxy)piperidine-1-carboxylate (6d, ):

- Features a 4-iodophenyl group, introducing steric bulk and electronic effects.

- Synthesis Challenges : Lower purity (21%) compared to the target compound, likely due to difficulties in isolating iodinated intermediates .

- Utility : Iodine’s electronegativity enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Substituent Modifications on the Piperidine Ring

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Profile |

|---|---|---|

| Target Compound | Not reported | Likely soluble in DCM, THF |

| (±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 164–165 | Low solubility in hexanes |

| tert-Butyl 4-(4-Aminobenzyl)piperidine-1-carboxylate | Not reported | Similar to target compound |

| tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate | Liquid (light yellow) | High solubility in polar solvents |

Biological Activity

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl ester and a 4-aminobenzyl group. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structure is characterized by its ability to interact with various biological targets, making it a versatile compound in pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Enzyme Modulation : The compound can bind to various enzymes, potentially altering their activity. This modulation can lead to changes in metabolic pathways and cellular responses.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, which may influence neuronal signaling and contribute to its therapeutic effects .

Biological Activities

The compound exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that certain piperidine derivatives, including this compound, demonstrate cytotoxic effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

2. Anti-inflammatory Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a role in modulating inflammatory responses .

3. Neurological Implications

Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling .

Case Studies

Several studies illustrate the compound's biological activity:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling 4-aminobenzyl derivatives with a piperidine core followed by Boc protection. For example, analogous compounds (e.g., tert-butyl piperidine derivatives) are synthesized via nucleophilic substitution or reductive amination under inert atmospheres (N₂ or Ar). Optimizing solvent choice (e.g., dichloromethane or DMF), temperature (e.g., 80–100°C), and catalysts (e.g., K₂CO₃) can enhance yields . Purification via silica gel chromatography or recrystallization is recommended .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodology : Use analytical techniques such as:

- NMR spectroscopy : Confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–7.5 ppm).

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₇N₃O₂).

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .

- Avoid strong oxidizers and ensure proper ventilation to prevent dust/aerosol formation .

- Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodology :

- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and verify connectivity.

- Compare experimental data with computational predictions (e.g., DFT-optimized structures using Gaussian).

- Use X-ray crystallography (e.g., SHELX software ) for unambiguous structural determination if crystals are obtainable.

Q. What strategies mitigate side reactions (e.g., Boc deprotection) during functionalization of the piperidine ring?

- Methodology :

- Employ mild deprotection agents (e.g., TFA in DCM at 0°C) to preserve the amine group.

- Monitor reaction progress via TLC or LC-MS to terminate reactions before over-acidification.

- Use orthogonal protecting groups (e.g., Fmoc) if further functionalization is required .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–12) at 25°C/40°C and analyze degradation via HPLC.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- For hydrolytic sensitivity, monitor Boc group integrity under aqueous conditions .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- UPLC-QTOF-MS : Detect and identify low-abundance impurities (e.g., deaminated byproducts).

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed.

- NMR relaxation experiments : Quantify residual solvents (e.g., DMSO, THF) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

- Methodology :

- Replicate reactions under identical conditions (solvent, catalyst loading, temperature).

- Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry).

- Characterize intermediates to pinpoint yield-limiting steps (e.g., incomplete coupling) .

Q. What steps validate the absence of genotoxicity or ecotoxicity in preliminary studies?

- Methodology :

- Ames test : Screen for mutagenicity using Salmonella strains.

- Daphnia magna assay : Assess acute aquatic toxicity (EC₅₀).

- Note: Existing SDS data for similar compounds indicate limited toxicity data; assume precautionary handling .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.